3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound features a pyrazole moiety, which is often associated with significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature and pH. For instance, oxidation reactions may need an acidic or basic medium, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It shows promise in the development of new antileishmanial and antimalarial drugs.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules in parasites, leading to their death . The compound’s binding to these targets is often characterized by molecular docking studies, which reveal its high affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-1H-PYRAZOL-4-AMINE: Known for its stability and solubility in organic solvents.
N-TERT-BUTYLPYRAZOLE DERIVATIVES: These compounds also exhibit significant biological activities and are used in various synthetic applications.
Uniqueness
What sets 3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique isoxazolo[5,4-b]pyridine structure, which contributes to its diverse pharmacological properties and potential as a therapeutic agent .
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3,6-dimethyl-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-10-15(16-12(2)22-25-18(16)20-11)17(24)21-13-4-6-14(7-5-13)23-9-3-8-19-23/h3-10H,1-2H3,(H,21,24) |
InChI Key |
GUMUDRPWNKGYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
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